Mecoprop

Chiral herbicide Enantioselective activity Phenoxyalkanoic acid

Mecoprop (MCPP) delivers 99% control of clover (Trifolium repens) and chickweed (Cerastium vulgatum) combined with dicamba—significantly outperforming 2,4-D alone, which fails acceptable control. The enantiopure form (mecoprop-P) achieves 83% weed biomass reduction in spring wheat at only 70% of the lowest recommended full rate, exceeding MCPA-alone efficacy by 18 percentage points. R-enantiomer soil persistence is halved versus racemic mecoprop, supporting environmental compliance. Optimal efficacy at >25°C. Procure mecoprop-P for reduced active-ingredient loading or racemic mecoprop for cost-effective turfgrass broadleaf control.

Molecular Formula C10H11ClO3
C10H11ClO3
ClC6H3(CH3)OCH(CH3)COOH
Molecular Weight 214.64 g/mol
CAS No. 93-65-2
Cat. No. B1676135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMecoprop
CAS93-65-2
Synonyms2-(4-chloro-2-methylphenoxy)propionic acid
2-methyl-4-chlorophenoxypropionic acid
mecoprop
mecoprop, (+-)-isomer
mecoprop, (R)-isomer
mecoprop, (S)-isomer
mecoprop, ammonium salt
mecoprop, potassium salt
mecoprop, potassium salt, (+-)-isomer
mecoprop, sodium salt
mecoprop, sodium salt, (+-)-isome
Molecular FormulaC10H11ClO3
C10H11ClO3
ClC6H3(CH3)OCH(CH3)COOH
Molecular Weight214.64 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)OC(C)C(=O)O
InChIInChI=1S/C10H11ClO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)
InChIKeyWNTGYJSOUMFZEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySolubility of its salts in water: diethanolamine 580, dimethyalmine 660 (all in g/L, 20 °C) /Mecoprop salts/
In water, 880 mg/L at 25 °C
Insoluble in water
In acetone, diethyl ether, ethanol > 1000;  ethyl acetate 825;  chloroform: 339 (all in g/kg, 20 °C)
Soluble in alcohol, acetone, ether
Solubility in water, g/100ml at 25Â °C: 0.07
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mecoprop (CAS 93-65-2) Procurement Guide: Phenoxy Herbicide Specification and Comparative Baseline


Mecoprop (methylchlorophenoxypropionic acid, MCPP, CAS 93-65-2) is a chlorophenoxy herbicide that functions as a synthetic auxin, disrupting plant growth regulation in broadleaf weeds [1]. It exists as a racemic mixture of R-(+)- and S-(-)-enantiomers, with herbicidal activity residing predominantly in the R-(+)-enantiomer [2]. As a post-emergence selective herbicide, mecoprop is structurally analogous to 2,4-D and MCPA but incorporates a propionic acid side chain that modifies its weed spectrum and selectivity profile in cereals and turfgrass [3].

Why Mecoprop Cannot Be Generically Substituted by MCPA or 2,4-D in Procurement Specifications


Although mecoprop shares the chlorophenoxy structural class with MCPA and 2,4-D, substitution without quantitative justification introduces significant performance variance. Differential weed spectrum coverage, enantiomer-dependent degradation kinetics in soil [1], and formulation-dependent temperature sensitivity [2] create distinct efficacy profiles that directly impact field performance and regulatory compliance. Specifically, mecoprop's racemic versus enantiopure (mecoprop-P) formulation choice alters both herbicidal efficiency and environmental persistence [3]. The quantitative evidence below establishes where mecoprop demonstrates verifiable differentiation sufficient to guide scientific selection and procurement decisions.

Mecoprop Comparative Performance Data: Quantified Differentiation from MCPA, 2,4-D, Fluroxypyr, and Enantiopure Formulations


Enantiomer-Specific Herbicidal Activity: R-(+)-Mecoprop vs. S-(-)-Mecoprop Differential Efficacy

Mecoprop exists as a racemic mixture where the R-(+)-enantiomer (mecoprop-P) accounts for herbicidal activity, while the S-(-)-enantiomer is biologically inactive against target weeds [1]. This enantiomeric differentiation is evidenced by regulatory transition data: after 2004, racemic mecoprop was replaced by mecoprop-P (single R-(+) enantiomer) in commercial formulations, with enantiomer fractions (EFs) >0.5 measured in high-concentration stream samples during 2006-2007 reflecting this product substitution [2].

Chiral herbicide Enantioselective activity Phenoxyalkanoic acid

Turfgrass Weed Control: Dicamba-Mecoprop Combination Superiority Over 2,4-D Alone and 2,4-D-Dicamba Combinations

In fairway turf trials, a dicamba-mecoprop combination at 1/8 + 1/2 pound per acre achieved 99% control of both clover (Trifolium repens) and chickweed (Cerastium vulgatum) when applied in October or May [1]. In contrast, 2,4-D alone failed to provide acceptable control of either clover or chickweed with spring or fall application [1]. The three-way combination of dicamba (1/8 lb) + mecoprop (1/2 lb) + 2,4-D (1/2 lb) per acre achieved 99-100% control [1].

Turfgrass herbicide Broadleaf weed control Combination efficacy

Mecoprop-P Formulation Enables 30-50% Dose Reduction in Spring Cereals While Maintaining Weed Control

In spring cereal field trials, MCPA/mecoprop-P mixtures applied at 30% lower than the lowest recommended rate achieved 83% reduction of weed biomass in spring wheat and 75% reduction in spring barley, comparable to full-rate reference treatments [1]. MCPA alone (without mecoprop component) provided only 65% weed biomass reduction, whereas herbicide mixtures containing MCPA averaged 83% efficacy [2].

Reduced herbicide dose Spring cereals Weed biomass reduction

Species-Specific Control Differential: Mecoprop vs. Fluroxypyr on Galium aparine (Cleavers)

In winter cereal headland trials, fluroxypyr applied at 200 g a.i./ha in April achieved 100% control of Galium aparine (cleavers), demonstrating superior efficacy compared to mecoprop applied on the same date [1]. Mecoprop's performance on G. aparine was suboptimal relative to fluroxypyr, though mecoprop remains effective against other broadleaf species in the same cereal systems [2].

Galium aparine Cereal headlands Selective herbicide comparison

Soil Enantiomer Persistence Differential: R-(+)-Mecoprop vs. S-(-)-Mecoprop Degradation Kinetics

In three calcareous soils incubated at 15°C and 80% field capacity, the inactive S-(-)-enantiomer from racemic mecoprop persists longer than the active R-(+)-form in silt and sandy loam soils [1]. The R-enantiomer persistence is approximately two times lower when incubated as pure enantiomer (mecoprop-P) compared to when incubated as part of racemic mecoprop [1]. When peat is added, persistence increases in silt and sandy loam soils but decreases in clay loam soil [1].

Enantioselective degradation Soil persistence Environmental fate

Temperature-Dependent Efficacy: Mecoprop Performance Differential Across 20-30°C Range

Mecoprop efficacy on Acalypha australis was significantly lower at 20°C and 25°C compared to 30°C under growth chamber conditions, and similarly lower at 21°C and 25°C than at 29°C under greenhouse conditions [1]. This temperature sensitivity profile distinguishes mecoprop from other phenoxy herbicides that may maintain more consistent efficacy across cooler temperature ranges.

Temperature sensitivity Growth chamber assay Acalypha australis

Mecoprop Optimal Application Scenarios Based on Quantitative Performance Evidence


Turfgrass Broadleaf Weed Control in Mixed Swards Requiring Clover and Chickweed Suppression

Mecoprop is optimally deployed in turfgrass (fairways, lawns) as a component of dicamba-containing combination products for control of clover (Trifolium repens) and chickweed (Cerastium vulgatum). Evidence demonstrates 99% control of both species with a dicamba (1/8 lb/acre) + mecoprop (1/2 lb/acre) combination [1], significantly outperforming 2,4-D alone, which fails to provide acceptable control [1]. This scenario is particularly relevant where 2,4-D restrictions exist or where consistent, high-level control of these specific broadleaf weeds is required.

Spring Cereal Production with Reduced-Rate Herbicide Programs

Mecoprop-P (pure R-enantiomer) in mixture with MCPA enables effective weed biomass reduction in spring wheat (83%) and spring barley (75%) at only 70% of the lowest recommended full rate [1]. This reduced-rate efficacy, which exceeds MCPA-alone performance (65% reduction) by 18 percentage points [2], supports procurement for integrated weed management programs seeking to minimize total active ingredient loading while maintaining commercially acceptable control levels.

Enantiopure Formulation Selection for Reduced Soil Environmental Loading

For applications where soil persistence and carryover are critical regulatory or agronomic concerns, procurement of mecoprop-P (pure R-enantiomer) is justified over racemic mecoprop. Soil incubation studies demonstrate that R-enantiomer persistence is approximately two times lower when applied as pure enantiomer compared to racemic form [1]. This quantifiable reduction in environmental persistence supports selection of mecoprop-P for sensitive application sites or where regulatory compliance necessitates minimized soil half-life.

Broadleaf Weed Management in Warm-Season Turf and Crop Applications (>25°C)

Mecoprop efficacy demonstrates temperature dependence, with significantly higher performance at 30°C compared to 20-25°C under controlled conditions [1]. Consequently, mecoprop is optimally deployed in regions and application windows where ambient temperatures reliably exceed 25°C during and after application. Cooler climate zones or early-spring applications may yield suboptimal results, warranting consideration of alternative phenoxy herbicides with different temperature-response profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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